molecular formula C9H17N3O3 B2902561 Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate CAS No. 1779700-36-5

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Cat. No.: B2902561
CAS No.: 1779700-36-5
M. Wt: 215.253
InChI Key: ISRUHMVRFLYAMW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₇N₃O₃ and a molecular weight of 215.25 g/mol This compound is known for its unique structure, which includes an azetidine ring, a hydrazinecarbonyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with tert-butyl chloroformate and hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Protection of the carboxyl group: Azetidine-1-carboxylic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

    Formation of the hydrazinecarbonyl group: The protected azetidine is then reacted with hydrazine to introduce the hydrazinecarbonyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of more efficient catalysts, optimized reaction conditions, and improved purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azetidine derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with different functional groups, while reduction can produce simpler azetidine compounds.

Scientific Research Applications

Chemistry: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various azetidine derivatives, which are valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its hydrazinecarbonyl group can be modified to create compounds with potential therapeutic properties, such as enzyme inhibitors or antimicrobial agents .

Industry: While its industrial applications are less documented, the compound’s potential in creating new materials and pharmaceuticals suggests its use in the chemical and pharmaceutical industries.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is primarily related to its ability to interact with biological molecules through its hydrazinecarbonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The azetidine ring structure also contributes to its reactivity and potential biological activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is unique due to the presence of both the hydrazinecarbonyl group and the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-5-4-6(12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUHMVRFLYAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779700-36-5
Record name tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
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